2-(2-(4-Bromophenyl)-2-oxoethyl)-5-phenylcyclohexane-1,3-dione
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Overview
Description
2-(2-(4-Bromophenyl)-2-oxoethyl)-5-phenylcyclohexane-1,3-dione is an organic compound characterized by the presence of a bromophenyl group and a phenylcyclohexane-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Bromophenyl)-2-oxoethyl)-5-phenylcyclohexane-1,3-dione typically involves the reaction of 4-bromobenzaldehyde with cyclohexane-1,3-dione under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-Bromophenyl)-2-oxoethyl)-5-phenylcyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Azides, nitriles.
Scientific Research Applications
2-(2-(4-Bromophenyl)-2-oxoethyl)-5-phenylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-(4-Bromophenyl)-2-oxoethyl)-5-phenylcyclohexane-1,3-dione involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the cyclohexane-1,3-dione moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-2-oxoethyl)-5-phenylcyclohexane-1,3-dione: Similar in structure but may differ in the position of functional groups.
4-Bromophenylacetic acid: Contains a bromophenyl group but lacks the cyclohexane-1,3-dione moiety.
4-(4-Bromophenyl)-thiazol-2-amine: Contains a bromophenyl group and a thiazole ring, differing in the heterocyclic component.
Uniqueness
2-(2-(4-Bromophenyl)-2-oxoethyl)-5-phenylcyclohexane-1,3-dione is unique due to its combination of a bromophenyl group and a cyclohexane-1,3-dione moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethyl]-5-phenylcyclohexane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO3/c21-16-8-6-14(7-9-16)18(22)12-17-19(23)10-15(11-20(17)24)13-4-2-1-3-5-13/h1-9,15,17H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCVKOUSDSIMJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(C1=O)CC(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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